molecular formula C6H8N2O2S B2602108 Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1421635-09-7

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2602108
CAS No.: 1421635-09-7
M. Wt: 172.2
InChI Key: VDFWXNJTHPZDGK-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method includes the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide, followed by further reactions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: A related compound with similar structural features but different functional groups.

    5-Methylthiazole: Another thiazole derivative with a methyl group at the 5-position.

    2-Amino-5-(methylthio)-1,3,4-thiadiazole: A compound with a similar thiazole ring but different substituents.

Uniqueness

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylate group allows for further derivatization, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, including its biochemical properties, mechanisms of action, and applications in scientific research.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The thiazole ring is a key structural component in many bioactive compounds, influencing their interaction with various biological targets.

This compound exhibits several biochemical properties:

  • Enzyme Interactions : Thiazole derivatives can inhibit or activate various enzymes, impacting metabolic pathways.
  • Cellular Effects : They influence cell signaling pathways and gene expression, which can alter cellular metabolism and function.

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeDescription
AntimicrobialExhibits activity against bacteria and fungi
AnticancerPotential to inhibit cancer cell proliferation
Anti-inflammatoryReduces inflammation in various models
AntiviralInhibits viral replication

The biological activity of this compound is thought to involve several mechanisms:

  • Binding Interactions : Similar compounds have shown high affinity for multiple receptors and enzymes, suggesting that this compound may interact with key biological targets.
  • DNA Interaction : Some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, leading to DNA damage and subsequent cell death.

4. Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

5. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) at specific concentrations .

Table 3: Anticancer Activity Results

Cell Line% Inhibition at 50 μM
A54948%
HCT11640%

6. Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Antimicrobial Study : A study reported that this compound significantly inhibited biofilm formation in bacterial strains at concentrations below its MIC .
  • Anticancer Research : Another study demonstrated that the compound reduced tumor volume in animal models without apparent side effects, indicating its potential as a therapeutic agent in cancer treatment .

7. Conclusion

This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to interact with biological macromolecules suggests a multifaceted mechanism of action that warrants further investigation. Ongoing research may uncover additional therapeutic potentials and optimize its application in pharmaceutical development.

Properties

IUPAC Name

methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFWXNJTHPZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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